molecular formula C9H10BrNO B13582441 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B13582441
M. Wt: 228.09 g/mol
InChI Key: TUZCESPUENIGOB-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the bromination of 1,2,3,4-tetrahydroisoquinolin-6-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in polar solvents, often with a base like triethylamine.

Major Products:

    Oxidation: Formation of 8-bromo-1,2,3,4-tetrahydroisoquinolin-6-one.

    Reduction: Formation of 1,2,3,4-tetrahydroisoquinolin-6-ol.

    Substitution: Formation of various substituted tetrahydroisoquinolines depending on the nucleophile used.

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the bromine substitution.

    6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine atom.

    8-Chloro-1,2,3,4-tetrahydroisoquinolin-6-ol: Chlorine substituted analog.

Uniqueness: 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its binding affinity to biological targets.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C9H10BrNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h3-4,11-12H,1-2,5H2

InChI Key

TUZCESPUENIGOB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)O

Origin of Product

United States

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